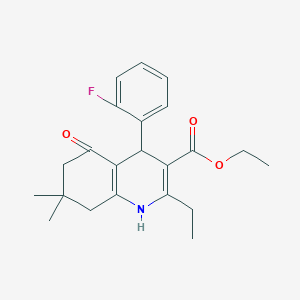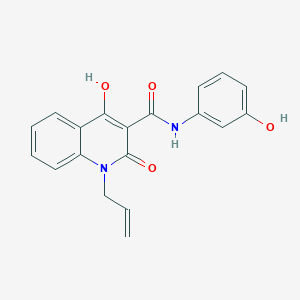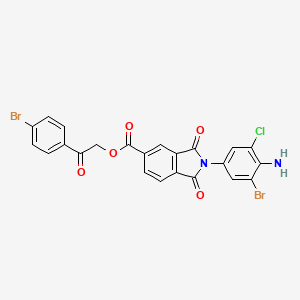![molecular formula C17H14N6O3S B11700161 (4E)-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700161.png)
(4E)-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a carbothioamide moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of 2-methyl-3-nitrophenylhydrazine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated to promote the cyclization and formation of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4E)-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4E)-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-nitrophenylacetic acid: Shares the nitrophenyl group but differs in the overall structure and functional groups.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents and functional groups.
Uniqueness
(4E)-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H14N6O3S |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
4-[(2-methyl-3-nitrophenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C17H14N6O3S/c1-10-12(8-5-9-13(10)23(25)26)19-20-15-14(11-6-3-2-4-7-11)21-22(16(15)24)17(18)27/h2-9,21H,1H3,(H2,18,27) |
Clé InChI |
GTLNHCDODARNFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])N=NC2=C(NN(C2=O)C(=S)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-1-(2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700087.png)
![2-chloro-N'-[(4-chlorophenoxy)acetyl]benzohydrazide](/img/structure/B11700088.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11700092.png)

![N'-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700103.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B11700113.png)

![3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-2-ethyl-1-phenyl-1H-pyrazol-2-ium](/img/structure/B11700130.png)
![methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11700135.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11700136.png)
![(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11700145.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide](/img/structure/B11700160.png)
![(E)-3-(2-(Pyridin-2-ylmethylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11700167.png)
